molecular formula C10H7F2NO2 B1530456 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid CAS No. 1329166-91-7

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid

Cat. No.: B1530456
CAS No.: 1329166-91-7
M. Wt: 211.16 g/mol
InChI Key: OUFNNKHIQRIZGJ-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is a fluorinated indole derivative with the molecular formula C₁₀H₇F₂NO₂ and a monoisotopic mass of 211.044485 g/mol . Its structure features a methyl group at the 1-position, fluorine atoms at the 4- and 6-positions, and a carboxylic acid group at the 5-position. This substitution pattern imparts unique electronic and steric properties, distinguishing it from other indole-based compounds. The compound is cataloged under ChemSpider ID 57381697 and MDL number MFCD24501943 .

Properties

IUPAC Name

4,6-difluoro-1-methylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNNKHIQRIZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C(=C(C=C21)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233401
Record name 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301233401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329166-91-7
Record name 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1329166-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid (CAS No. 1329166-91-7) is a synthetic compound belonging to the indole family, characterized by its unique fluorination pattern and carboxylic acid functionality. This compound has garnered attention for its potential biological activities, making it a valuable building block in drug development.

  • Molecular Formula : C10H8F2N1O2
  • Molecular Weight : 211.16 g/mol
  • Appearance : Yellow to brown solid
  • Solubility : Soluble in various organic solvents
  • Storage Conditions : Typically stored at 2-8°C for stability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's reactivity and selectivity towards specific biological pathways. Studies suggest that it may act as an allosteric modulator or an inhibitor in certain enzymatic reactions, although detailed mechanisms are still under investigation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, particularly in models of breast and prostate cancer.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
5-Fluoro-1-methyl-1H-indole-2-carboxylic acidFluorine at position 5Different position of fluorine affects reactivityModerate antimicrobial activity
4-Methyl-1H-indoleMethyl group without fluorinationLacks fluorine; different biological activityLow anticancer potential
4,7-DifluoroindoleFluorine at positions 4 and 7Broader spectrum of biological activitiesStronger anticancer properties

This comparison highlights how variations in fluorination can significantly influence the biological properties of indole derivatives.

Case Studies

Recent studies have provided insights into the specific applications of this compound:

  • Anticancer Study :
    • A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Assessment :
    • In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition Research :
    • Investigations into its inhibitory effects on cyclooxygenase (COX) enzymes revealed that it could serve as a lead compound for developing anti-inflammatory drugs.

Comparison with Similar Compounds

Structural and Electronic Differences

1-Methyl-1H-indole-5-carboxylic Acid
  • Structure : Lacks fluorine atoms at positions 4 and 4.
  • Molecular Formula: C₁₀H₉NO₂ (average mass: 175.18 g/mol) .
  • This may enhance reactivity toward electrophilic substitution compared to the fluorinated derivative.
5-Fluoro-1H-indole-2-carboxamide Derivatives
  • Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂) .
  • Key Differences: Fluorine is at position 5 instead of 4 and 6, and a carboxamide group replaces the carboxylic acid. The benzophenone moiety introduces steric bulk, reducing solubility in polar solvents compared to the simpler carboxylic acid derivative .
Methyl 4-Fluoro-1H-indole-5-carboxylate
  • Structure : Features a methyl ester group at position 5 and a single fluorine at position 4.
  • Molecular Formula: C₁₀H₈FNO₂.
  • Functional Group Impact : The ester group reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3), altering solubility and hydrogen-bonding capabilities .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid 211.16 Not reported 4-F, 6-F, 1-Me, 5-COOH
1-Methyl-1H-indole-5-carboxylic acid 175.18 221–223 1-Me, 5-COOH
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 359.12 249–250 5-F, 2-CONH-benzophenone
Methyl 4-fluoro-1H-indole-5-carboxylate 209.18 Not reported 4-F, 5-COOMe
  • Melting Points: Fluorination and carboxylation generally increase melting points due to enhanced intermolecular forces (e.g., hydrogen bonding in carboxylic acids). The benzophenone-containing analog has a higher melting point (249–250°C) due to aromatic stacking .

Preparation Methods

General Synthetic Strategy for 4,6-Difluoro-1-methyl-1H-indole Core

The synthesis of 4,6-difluoro-1-methyl-1H-indole, the core structure of the target compound, typically employs classical indole synthesis methods such as:

These methods are adapted to introduce fluorine atoms at the 4 and 6 positions of the indole ring and a methyl group at the nitrogen (position 1) to yield 4,6-difluoro-1-methylindole.

Parameter Details
Starting materials Fluorinated aniline derivatives, aldehydes/ketones
Key reagents Acid catalysts (e.g., H2SO4), Pd catalysts (for cross-coupling)
Typical conditions Heating at 80–110 °C, reaction times 2–5 h
Yield range Moderate to high (60–90%) depending on method

Introduction of the Carboxylic Acid Group at Position 5

The carboxylic acid group at the 5-position of the indole ring is introduced through selective functionalization of the fluorinated indole intermediate or by using appropriately substituted starting materials:

  • Direct Carboxylation : Using 1H-indole-5-carboxylic acid derivatives as starting materials in subsequent fluorination and methylation steps.
  • Amide Coupling and Hydrolysis : Coupling of 4,6-difluoroindole-2-carboxylic acid with amines followed by hydrolysis to obtain the carboxylic acid functionality at the desired position.

A representative synthetic scheme involves:

Step Reaction Type Reagents/Conditions Yield (%)
1 Esterification Acid + MeOH, H2SO4, 80 °C, 2 h 80–85
2 Buchwald-Hartwig amination Pd(OAc)2, Xphos, Cs2CO3, 1,4-dioxane, 110 °C, 3–5 h 60–86
3 Hydrolysis NaOH, MeOH/H2O, 80 °C, 2 h 40–50

Fluorination Techniques

The selective fluorination at positions 4 and 6 is critical and can be achieved by:

  • Electrophilic Fluorination : Using fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
  • Halogen Exchange Reactions : Starting from halogenated intermediates (e.g., bromo or iodo derivatives), fluorine atoms are introduced via halogen exchange with fluorinating agents.
Fluorination Method Reagents Temperature Notes
Electrophilic fluorination NFSI, Selectfluor 0 to 25 °C High selectivity, mild conditions
Halogen exchange KF or CsF in polar solvents -55 to 0 °C Requires halogenated precursor

Methylation at Nitrogen (Position 1)

Methylation of the indole nitrogen is typically performed after ring formation and fluorination:

Representative Synthetic Route Summary

Step Description Reagents/Conditions Yield (%)
1 Synthesis of 4,6-difluoro-1H-indole Fischer or Leimgruber-Batcho synthesis, acid catalyst 60–85
2 N-methylation Methyl iodide, K2CO3, DMF, room temperature 75–90
3 Introduction of carboxylic acid at position 5 Hydrolysis of ester or direct carboxylation 40–50
4 Purification Chromatography, recrystallization

Research Findings and Optimization

  • Use of EDC·HCl and HOBt coupling agents significantly improves amide coupling yields when preparing derivatives from 4,6-difluoroindole carboxylic acids, achieving yields up to 99%.
  • Palladium-catalyzed Buchwald–Hartwig amination is effective for introducing substituents at the 6-position, facilitating further functionalization.
  • Fluorine substitution enhances the electron-deficient character of the indole ring, influencing reactivity and requiring careful selection of reaction conditions to avoid side reactions.
  • Hydrolysis steps to convert esters to carboxylic acids generally have moderate yields and may require optimization of base concentration and temperature.

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Agent Notes
Indole ring formation Fischer or Leimgruber-Batcho synthesis Acid catalysis, 80–110 °C
Fluorination NFSI, Selectfluor, or halogen exchange Low temperature, selective
N-methylation Methyl iodide, K2CO3, DMF Room temperature
Carboxyl group introduction Ester hydrolysis (NaOH, MeOH/H2O) 40–50% yield, moderate conditions
Amide coupling (derivatives) EDC·HCl, HOBt High yields (66–99%)
Palladium-catalyzed amination Pd(OAc)2, Xphos, Cs2CO3 60–86% yields

Q & A

Q. Structural Analysis

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (SHELXL/SHELXS) for refinement, particularly for high-resolution data or twinned crystals .
  • Data collection : Optimize cryocooling (100 K) to reduce radiation damage.
  • Validation : Check for R-factor convergence (<5%) and electron density maps to confirm fluorine placement .

How can reaction intermediates be stabilized during the synthesis of this compound?

Q. Advanced Experimental Design

  • In situ monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates (e.g., Schiff bases) .
  • Low-temperature quenching : Rapid cooling (-20°C) after reflux prevents decomposition of thiazolidinone intermediates .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to avoid side reactions .

What analytical methods are recommended for quantifying impurities in synthesized batches?

Q. Quality Control

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate and quantify byproducts .
  • 19F NMR : Detect fluorinated impurities at δ -110 to -160 ppm .
  • Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

How can researchers leverage open-source tools for crystallographic data deposition and sharing?

Q. Collaborative Research

  • CCDC deposition : Submit CIF files to the Cambridge Structural Database for public access .
  • SHELXTL pipelines : Automate structure solution and refinement workflows to enhance reproducibility .
  • GitHub repositories : Share custom scripts for data analysis (e.g., Mercury visualization tools) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Reactant of Route 2
4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid

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